N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride
Overview
Description
It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and dissociative effects.
Preparation Methods
The synthesis of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclohexanone with methylamine and formaldehyde to form the intermediate compound. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use as an anesthetic and its effects on pain perception.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By blocking these receptors, the compound induces dissociative and hallucinogenic effects. It also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its overall psychoactive effects .
Comparison with Similar Compounds
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique compared to other similar compounds in the arylcyclohexylamine class, such as:
Ketamine: While both compounds are dissociative anesthetics, this compound has a longer duration of action and different psychoactive effects.
Phencyclidine (PCP): This compound is more potent and has a higher potential for abuse compared to this compound.
Dextromethorphan (DXM): Although primarily used as a cough suppressant, DXM shares some dissociative properties with this compound.
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-14(10-11-6-5-9-13-11)12-7-3-2-4-8-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPQNDCHZGGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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